MFCD03028408

Description

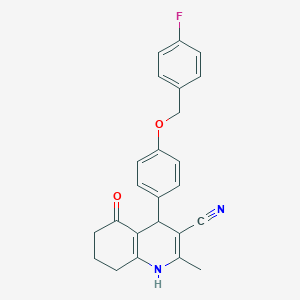

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2/c1-15-20(13-26)23(24-21(27-15)3-2-4-22(24)28)17-7-11-19(12-8-17)29-14-16-5-9-18(25)10-6-16/h5-12,23,27H,2-4,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJTXHJOWRCLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Mfcd03028408

Established Synthetic Routes for MFCD03028408

The synthesis of 1-(4-bromophenyl)-N,N-dimethylmethanamine is primarily achieved through two well-established routes: nucleophilic substitution and reductive amination.

Multi-step Synthesis Strategies and Key Intermediates

Nucleophilic Substitution: A common strategy involves the reaction of a 4-bromobenzyl halide with dimethylamine (B145610). This is typically a single-step synthesis in practice, but can be considered a two-step process from a strategic viewpoint starting from 4-bromotoluene (B49008) (which would first be halogenated to the benzyl (B1604629) halide). The key intermediates in this pathway are the 4-bromobenzyl halide (either chloride or bromide) and dimethylamine. The reaction proceeds via an SN2 mechanism where the nitrogen atom of dimethylamine acts as a nucleophile, displacing the halide from the benzylic carbon. A base is typically required to neutralize the hydrohalic acid formed as a byproduct.

Reductive Amination: An alternative and more atom-economical approach is the reductive amination of 4-bromobenzaldehyde (B125591). This reaction proceeds via the formation of an iminium ion intermediate. In the first step, 4-bromobenzaldehyde reacts with dimethylamine to form a hemiaminal, which then dehydrates to form the corresponding iminium ion. In the second step, this intermediate is reduced in situ to the final tertiary amine product. google.comgoogleapis.comuni-rostock.de This method avoids the generation of stoichiometric salt byproducts inherent in the substitution method. google.com

Another related strategy is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine. wikipedia.orgnrochemistry.comyoutube.com If starting from 4-bromobenzylamine, it could be methylated using excess formic acid and formaldehyde (B43269) to yield 1-(4-bromophenyl)-N,N-dimethylmethanamine. wikipedia.orgjk-sci.com This reaction proceeds by forming an imine with formaldehyde, which is then reduced by formic acid, with the loss of carbon dioxide driving the reaction. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimization of reaction conditions is crucial for maximizing yield and selectivity while minimizing byproducts.

For the nucleophilic substitution route , reaction conditions typically involve using an organic solvent such as dichloromethane (B109758) or toluene, and a base like sodium hydroxide (B78521) or potassium carbonate. The reaction is often carried out at room temperature or with gentle heating.

For the reductive amination of 4-bromobenzaldehyde , significant optimization has been achieved through the choice of catalyst and reaction parameters. A patented process describes the reaction using methanol (B129727) as a solvent, with the initial formation of the imine intermediate at 80°C, followed by catalytic hydrogenation. googleapis.com A comparison between a standard 5% Palladium on carbon (Pd/C) catalyst and a bimetallic catalyst composed of 3% Palladium and 7% Copper on carbon (Pd/Cu on C) demonstrated a significant impact on selectivity. googleapis.com

| Catalyst | Conversion (%) | Selectivity for 1-(4-bromophenyl)-N,N-dimethylmethanamine (%) | Selectivity for Benzyldimethylamine (Debrominated byproduct) (%) | Other Byproducts (%) |

|---|---|---|---|---|

| 5% Pd/C | 99.8 | 88.0 | 0.4 | 11.6 |

| 3% Pd / 7% Cu on C | 99.72 | 80.7 | 16.0 | 3.3 |

The data indicates that while both catalysts achieve high conversion, the selectivity towards the desired product and the formation of the debrominated byproduct vary. The standard Pd/C catalyst showed higher selectivity for the target compound under the tested conditions. googleapis.com

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more efficient and sustainable methods for amine synthesis.

Catalytic Methods for Enhanced Efficiency and Sustainability

The development of novel catalysts is a cornerstone of green synthesis. For the reductive amination of 4-bromobenzaldehyde, catalysts based on earth-abundant metals have been explored. One study demonstrated the use of in situ generated cobalt nanoparticles (Co-NPs) from a Co-salen complex as a highly effective catalyst. scispace.com This method provided excellent yield and selectivity for the corresponding primary amine (4-bromobenzylamine) from 4-bromobenzaldehyde in the presence of ammonia (B1221849) and H₂, highlighting the potential for using similar systems with dimethylamine for the synthesis of the target tertiary amine. uni-rostock.descispace.com The use of non-noble metal catalysts like iron and cobalt is a significant step towards more sustainable chemical production. d-nb.info

Bimetallic catalysts, such as the Pd/Cu on carbon system mentioned previously, also represent an advanced catalytic approach, even if in that specific instance it did not improve selectivity for this particular product. googleapis.com The rationale for using bimetallic catalysts often involves creating a better dispersion of active sites or modifying the electronic properties of the catalytic surface. google.com

Atom-Economical and Environmentally Benign Synthetic Pathways

Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. jocpr.comrsc.orgprimescholars.com

The Eschweiler-Clarke reaction is another example of an atom-economical process. wikipedia.org When methylating an amine, it uses formaldehyde as the carbon source and formic acid as the reducing agent, which decomposes to H₂O and CO₂, a volatile and easily removable byproduct. wikipedia.orgnrochemistry.com A significant advantage is that this method avoids the use of alkyl halides and prevents over-methylation to form quaternary ammonium (B1175870) salts. youtube.comjk-sci.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. wuxiapptec.comeuropa.eu Hydrogenation and other reactions involving hazardous reagents or highly exothermic processes are particularly well-suited for flow systems. wuxiapptec.commdpi.com

While a specific flow synthesis for 1-(4-bromophenyl)-N,N-dimethylmethanamine has not been detailed in the reviewed literature, the established reductive amination pathway is an ideal candidate for adaptation to a continuous flow process. The catalytic hydrogenation step, in particular, could be performed more safely and efficiently in a flow reactor, such as a packed-bed reactor containing the solid-supported catalyst (e.g., Pd/C). mdpi.com This would allow for precise control over temperature, pressure, and residence time, potentially improving yield and selectivity while minimizing the risks associated with handling hydrogen gas under pressure in a large batch reactor. wuxiapptec.com The principles and equipment, such as pumps and reactors, used in the flow synthesis of other amines and APIs serve as a clear blueprint for its application to this compound. europa.eumdpi.combeilstein-journals.org

Chemical Transformations and Derivative Synthesis of this compound

The core structure of this compound (Dabrafenib) serves as a scaffold for various chemical transformations aimed at creating derivatives with modified properties. These transformations are crucial for structure-activity relationship (SAR) studies, the development of analytical tools, and enhancing delivery mechanisms.

Functionalization Strategies for Structural Modification

Late-stage functionalization (LSF) is a key strategy for modifying complex molecules like Dabrafenib. rsc.org This approach allows for the direct alteration of C-H bonds to introduce new functional groups, enabling rapid diversification to explore SAR and potentially block metabolic "hot spots". rsc.org

One innovative strategy involves a deconstruction-reconstruction approach applied to the pyrimidine (B1678525) moiety of a Dabrafenib precursor. nih.gov In this method, the pyrimidine ring is transformed into an N-arylpyrimidinium salt, which is then cleaved. The resulting fragment can be used in various heterocycle-forming reactions, effectively diversifying the core structure to produce analogues that would be difficult to synthesize through traditional methods. nih.gov This allows for the creation of diverse chemical libraries for screening and optimization. nih.gov

Another functionalization approach involves creating hybrid nanomaterials. For instance, Dabrafenib has been non-covalently conjugated with Graphene Oxide-Bovine Serum Albumin (GON-BSA) to create functional thin films. researchgate.net This surface modification is designed for drug delivery platforms, demonstrating that the compound can be integrated into complex biomaterial systems. researchgate.net

Table 1: Functionalization Strategies

| Strategy | Description | Application | Reference |

|---|---|---|---|

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring followed by synthesis of new heterocycles. | Generates diverse analogues for Structure-Activity Relationship (SAR) studies. | nih.gov |

| C-H Functionalization | Direct modification of C-H bonds to introduce new chemical groups. | Rapid exploration of SAR, blocking metabolic sites, creating probes. | rsc.org |

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled versions of Dabrafenib are synthesized for use as tracers in pharmacokinetic studies and as internal standards for analytical quantification. nih.govmedchemexpress.com The most common stable isotope used is deuterium (B1214612) (²H or D).

Dabrafenib-d9, a deuterated version of the compound, is available through custom synthesis. medchemexpress.com In this variant, nine hydrogen atoms are replaced with deuterium. The synthesis of such stable isotopically labeled (SIL) drugs is a critical component for modern bioavailability trials, where they are used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between an administered oral dose and an intravenous microdose. nih.govmedchemexpress.com

While specific synthetic routes for Dabrafenib-d9 are proprietary, the general principle involves using deuterated starting materials or reagents during the total synthesis of the molecule. The incorporation of stable isotopes must be carefully planned to avoid kinetic isotope effects that could alter the compound's metabolic profile. nih.gov

Radioactive isotopes, such as ¹⁴C, have also been used in microdose studies involving Dabrafenib to assess bioavailability. nih.gov In other related research, peptides have been labeled with ¹²⁵I to act as carriers for Dabrafenib in targeted delivery systems, although the Dabrafenib molecule itself was not labeled in this case. thno.org

Table 2: Known Isotopically Labeled Variants of this compound

| Labeled Compound | Isotope | CAS Number | Molecular Formula | Application |

|---|

Prodrug Strategies for Enhanced In Vitro Delivery Systems

Prodrugs are inactive or less active derivatives of a drug designed to be converted into the active form under specific conditions. onclive.commdpi.com This strategy is often employed to improve properties like solubility, stability, or targeted delivery. mdpi.comiapchem.org

For Dabrafenib, prodrug strategies have been explored primarily in the context of co-delivery systems for in vitro cancer models. One such approach involves the use of self-assembling supramolecular peptide nanofibers. thno.org In this system, Dabrafenib is co-loaded with another agent, Doxorubicin (B1662922), into the nanofibers through non-covalent interactions. The peptide carrier can be functionalized with a targeting ligand, such as RGD, to enhance uptake by specific cells. thno.org Once internalized, the nanofiber system is designed for sustained release of the active compounds. thno.org

While general prodrug strategies, such as creating bioreductive prodrugs activated by hypoxia or using nanoparticle carriers, are well-established in oncology research, specific covalent prodrugs of Dabrafenib itself are not extensively detailed in the reviewed literature. onclive.comnih.gov The focus remains on advanced delivery systems that act as a prodrug in a broader sense—by sequestering the active compound until it reaches the target site. thno.org

Impurity Profiling and Control during this compound Synthesis

Ensuring the chemical purity of an active pharmaceutical ingredient (API) is critical. The identification, characterization, and control of impurities that arise during synthesis are mandated by regulatory agencies. fda.govveeprho.com

During the laboratory synthesis and process optimization of Dabrafenib, several process-related impurities and potential degradation products have been identified. fda.gov A notable impurity, identified as Phenyl amino Dabrafenib , forms during a key step where a chloropyrimidine intermediate is converted to the final product. derpharmachemica.comresearchgate.net This impurity arises from an unintended side reaction where an aromatic fluoro group on a phenyl ring is displaced by an amine. derpharmachemica.comresearchgate.netderpharmachemica.com

The presence of this impurity is problematic as it is difficult to remove from the final product without significant yield loss. derpharmachemica.com To manage this, a specific synthetic route to prepare the Phenyl amino Dabrafenib impurity has been developed to serve as a reference standard for analytical methods. derpharmachemica.com This allows for its precise detection and quantification, ensuring that its level is controlled within acceptable limits in the final drug substance. derpharmachemica.comresearchgate.net Controlling the reaction time during the amination step was found to be crucial in minimizing the formation of this impurity. derpharmachemica.com

Other potential impurities can include unreacted intermediates and by-products from the multi-step synthesis. veeprho.com Regulatory filings include specifications and control strategies for both actual and potential impurities to ensure the quality and consistency of each batch. fda.gov

Table 3: Profile of a Key Process Impurity in this compound Synthesis

| Impurity Name | Origin | Chemical Transformation | Control Strategy | Reference |

|---|

Advanced Spectroscopic and Structural Characterization of Mfcd03028408 and Its Biological Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for MFCD03028408

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Belinostat. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques for Complete Structure Elucidation of this compound

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental structural information, two-dimensional (2D) NMR techniques are often essential for the complete and unambiguous assignment of all signals, especially in complex molecules like Belinostat. scholarsresearchlibrary.comrsc.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the molecular structure by revealing through-bond correlations between nuclei. For instance, COSY spectra establish proton-proton (¹H-¹H) coupling networks within the molecule, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons (¹H-¹³C), respectively. nih.gov

Published ¹H and ¹³C NMR data for Belinostat, while not explicitly presented as 2D spectra in all sources, have been used for its structural confirmation. rsc.orgnih.gov Theoretical calculations of Belinostat's NMR data have shown a strong correlation with experimental values, with R² values of 0.9263 for ¹H NMR and 0.9886 for ¹³C NMR, further validating the assigned structure. scholarsresearchlibrary.com

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Belinostat in DMSO-d₆ rsc.org

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| -OH | 10.80 (s) | - |

| -SO₂NH- | 10.27 (s) | - |

| -NH- | 9.10 (s) | - |

| ArH | 7.90 (s) | 120.82 |

| ArH | 7.76 (d, J=7.0 Hz) | 121.81 |

| ArH | 7.69 (d, J=7.1 Hz) | 124.80 |

| ArH | 7.55 (t, J=7.5 Hz) | 125.20 |

| Ar-CH=CH- | 7.45 (d, J=15.8 Hz) | 127.55 |

| ArH | 7.22 (t, J=7.3 Hz) | 129.67 |

| ArH | 7.08 (d, J=7.5 Hz) | 130.48 |

| ArH | 7.02 (t, J=6.9 Hz) | 132.47 |

| Ar-CH=CH- | 6.49 (d, J=15.8 Hz) | 136.32 |

| Aromatic C | - | 137.02 |

| Aromatic C | - | 137.94 |

| Aromatic C | - | 140.72 |

Solid-State NMR for Polymorphic Forms and Microenvironment Analysis of this compound

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphic forms can exhibit distinct physicochemical properties. For Belinostat, various polymorphic forms, including an acetone (B3395972) solvate and a crystalline form designated as Form I, have been identified. google.com These forms can be characterized using techniques including ssNMR, which can provide information about the local environment of atoms within the crystal lattice. google.com

NMR Spectroscopy in Ligand-Protein Interaction Studies of this compound

NMR spectroscopy is a key tool for studying the interactions between small molecules like Belinostat and their biological targets, such as proteins. mdpi.com Belinostat is an inhibitor of histone deacetylases (HDACs). drugbank.com NMR techniques can provide insights into the binding affinity, the binding site on the protein, and the conformational changes that occur upon binding.

Metabolomic studies using NMR have been employed to understand the cellular response to Belinostat treatment. researchgate.netnih.gov For example, ¹H, ¹³C, and ³¹P NMR have been used to investigate the metabolic effects of Belinostat in combination with other drugs on cancer cell lines. mdpi.com These studies can reveal changes in cellular metabolite concentrations, providing a fingerprint of the drug's mechanism of action and its effects on cellular pathways. mdpi.com

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the identification and characterization of a compound. For Belinostat and its analogs, HRMS has been used to confirm their chemical formulas. nih.gov For example, the calculated mass for the deprotonated molecule of a Belinostat analog was found to be in close agreement with the experimentally determined mass. nih.gov HRMS is also instrumental in identifying metabolites of Belinostat, such as its glucuronide conjugate. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation.

Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize Belinostat and its metabolites in various biological matrices. mdpi.comijper.orgnih.govijper.org For instance, in vitro metabolism studies with rat liver microsomes identified two Phase-I metabolites: Belinostat amide and Belinostat acid. ijper.orgijper.org The structures of these metabolites were elucidated based on their accurate masses and fragmentation patterns obtained from LC-MS/MS analysis. ijper.org Similarly, LC-MS/MS has been employed to identify and characterize degradation products of Belinostat under various stress conditions. researchgate.nettandfonline.comresearchgate.nettandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2E)-N-hydroxy-3-(3-phenylsulfamoylphenyl) acrylamide |

| 17-AAG |

| 3-benzoylcoumarin |

| 3-carboxy-coumarin sulfonamides |

| Abexinostat |

| Acetone |

| Belinostat |

| Belinostat acid |

| Belinostat amide |

| Belinostat glucuronide |

| Bortezomib |

| Chidamide |

| Dacinostat |

| Entinostat |

| Panobinostat |

| Parthenolide |

| Pracinostat |

| Ricolinostat |

| Romidepsin |

| SAHA |

| Trichostatin A |

| Vorinostat |

| Zebularine |

| ZL277 |

| ZL277-B(OH)₂-452 |

Application of MS in In Vitro Metabolic Profiling of this compound

Mass spectrometry (MS) stands as a cornerstone technique for elucidating the metabolic fate of xenobiotics. chemspider.com For a novel compound like this compound, its in vitro metabolic profiling using techniques such as liquid chromatography-mass spectrometry (LC-MS) would be indispensable. chemicalize.com This process typically involves incubating the compound with liver microsomes, which contain a rich supply of drug-metabolizing enzymes like the cytochrome P450 superfamily.

The primary goal of such studies would be to identify potential phase I and phase II metabolites. Phase I reactions often involve oxidation, reduction, or hydrolysis, introducing or exposing functional groups. Subsequent phase II reactions would involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. High-resolution mass spectrometry would be pivotal in determining the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) experiments would provide structural information through characteristic fragmentation patterns.

A hypothetical metabolic map for this compound would be constructed based on the observed mass shifts and fragmentation data. For instance, an increase of 16 Da would suggest a monohydroxylation event, a common metabolic pathway. The identification of these metabolites is crucial for understanding the compound's potential bioactivity and clearance pathways.

| Hypothetical Metabolite | Mass Shift (Da) | Plausible Metabolic Reaction | Significance |

| M1 | +16 | Monohydroxylation | Introduction of a polar hydroxyl group |

| M2 | -14 | N-demethylation (if applicable) | Alteration of a nitrogen-containing functional group |

| M3 | +176 | Glucuronidation | Phase II conjugation for enhanced excretion |

This table represents a hypothetical scenario and is for illustrative purposes only, as no experimental data for this compound is available.

X-ray Crystallography of this compound and its Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation of this compound

The resulting crystal structure would provide invaluable insights into the molecule's shape, polarity, and potential for intermolecular interactions, laying the groundwork for understanding its binding to biological targets.

Co-crystallization of this compound with Target Proteins for Binding Mode Elucidation

To understand how this compound exerts its biological effects, co-crystallization with its target protein is essential. This technique involves crystallizing the protein in the presence of the compound, with the goal of obtaining a crystal of the protein-ligand complex. Successful co-crystallization allows for the high-resolution visualization of the binding pocket and the specific interactions between the compound and the protein's amino acid residues.

These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the compound's affinity and specificity for its target. This structural information is invaluable for structure-based drug design and for optimizing the compound's properties.

Structural Analysis of Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein can often induce conformational changes in the protein, a phenomenon known as "induced fit". Comparing the crystal structure of the protein with and without the bound ligand can reveal these structural rearrangements. Such changes can be subtle, involving the movement of a few side chains in the active site, or they can be more dramatic, involving the rearrangement of entire domains.

Understanding these conformational changes is crucial, as they can be directly linked to the protein's activation or inhibition. For example, the binding of this compound could stabilize a particular conformation of the protein that is either more or less active.

Other Spectroscopic Techniques for this compound Characterization

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Each functional group within a molecule has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. The resulting spectra would serve as a molecular fingerprint for this compound and could also be used to study its interactions with other molecules by observing shifts in the vibrational frequencies upon binding.

| Hypothetical Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carbonyl (C=O) | ~1700 | ~1700 |

| Hydroxyl (O-H) | ~3300 (broad) | ~3300 (weak) |

| Aromatic C-H | ~3000-3100 | ~3000-3100 |

This table is for illustrative purposes only and is based on general spectroscopic principles, not on any data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination in Research Solutions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides insights into the electronic transitions within a molecule and serves as a robust method for quantifying its concentration in solutions. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

For 4-(Trifluoromethyl)nicotinamide, the pyridine (B92270) ring and the carboxamide group constitute the primary chromophores. While detailed, publicly available experimental UV-Vis spectra for this compound are noted to be scarce, its UV absorbance is utilized in analytical applications. portlandpress.com For instance, high-performance liquid chromatography (HPLC) methods for the determination of 4-(Trifluoromethyl)nicotinamide employ UV detection at a wavelength of 265 nm, indicating significant absorbance in this region of the UV spectrum. portlandpress.com The absorption is attributed to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the carbonyl group of the nicotinamide (B372718) moiety.

The relationship between absorbance and concentration is described by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle is pivotal for the quantitative analysis of 4-(Trifluoromethyl)nicotinamide in research solutions. By preparing a series of standard solutions with known concentrations and measuring their absorbance at a specific wavelength (λmax), a calibration curve can be generated. This curve can then be used to determine the concentration of unknown samples.

Table 1: UV Spectroscopic Data for this compound

| Parameter | Value/Information | Source |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | conicet.gov.ar |

| Common Name | 4-(Trifluoromethyl)nicotinamide | conicet.gov.arportlandpress.com |

| CAS Number | 158062-71-6 | portlandpress.com |

| Analytical Wavelength | 265 nm (used for HPLC detection) | portlandpress.com |

| Expected Chromophores | Pyridine ring, Carboxamide group | |

| Expected Transitions | π → π* and n → π* |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Protein Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. creative-proteomics.com A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD signal. The chemical structure of 4-(Trifluoromethyl)nicotinamide lacks a chiral center and is achiral. Consequently, an isolated solution of this compound will not produce a CD spectrum.

However, CD spectroscopy becomes an invaluable tool for investigating the interactions of achiral ligands like 4-(Trifluoromethyl)nicotinamide with chiral macromolecules, most notably proteins. nih.govresearchgate.net Proteins possess a distinct secondary structure, composed of elements like α-helices, β-sheets, and random coils, which are chiral and give rise to characteristic CD signals in the far-UV region (typically 190-250 nm). nih.govresearchgate.net

When an achiral ligand such as this compound binds to a protein, it can induce conformational changes in the protein's secondary structure. nih.gov These alterations, for example, a change in the percentage of α-helix or β-sheet content, will lead to corresponding changes in the protein's CD spectrum. nih.gov By monitoring these spectral changes, researchers can gain significant insights into the binding event.

For instance, a titration experiment can be performed where increasing concentrations of 4-(Trifluoromethyl)nicotinamide are added to a solution of a target protein, and the CD spectrum is recorded at each step. The resulting data can be used to:

Qualitatively confirm the binding of the ligand to the protein.

Quantify the extent of the conformational change.

Potentially determine the binding affinity (dissociation constant, Kd) of the ligand-protein interaction. nih.gov

Furthermore, in some cases, an achiral ligand can become chirally perturbed upon binding to the asymmetric environment of a protein's binding site. This can result in an "induced circular dichroism" (ICD) signal in the absorption region of the ligand's chromophores. researchgate.net The observation of an ICD signal is a direct and powerful confirmation of the ligand binding to the chiral host. researchgate.net

Table 2: Application of CD Spectroscopy in Studying this compound-Protein Interactions

| Studied Phenomenon | Spectroscopic Observation | Information Gained |

| Protein Conformational Change | Alteration of the protein's far-UV CD spectrum (e.g., changes at ~208 nm and ~222 nm for α-helices). nih.gov | Confirmation of binding, characterization of the impact of the ligand on protein secondary structure. |

| Induced Chirality of Ligand | Appearance of a new CD signal in the absorption range of the ligand (Induced Circular Dichroism - ICD). researchgate.net | Direct evidence of ligand binding and information about the chiral environment of the binding site. |

| Binding Affinity | Titration of the protein with the ligand and monitoring the change in CD signal at a specific wavelength. nih.gov | Determination of the dissociation constant (Kd) for the protein-ligand complex. |

Computational and Theoretical Chemistry of Mfcd03028408

Molecular Docking and Virtual Screening Studies with Edoxudine

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as Edoxudine, to a protein target. drexel.edu These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. drexel.eduresearchgate.net

Prediction of Binding Modes and Affinities of Edoxudine to Target Proteins

Molecular docking studies have been employed to investigate the binding of Edoxudine to various viral and bacterial proteins. These studies predict the specific amino acid residues within the protein's binding site that interact with Edoxudine and estimate the binding affinity, often expressed as a docking score or binding energy.

One area of significant research has been the use of Edoxudine in the context of COVID-19. Computational modeling was used to screen 2300 FDA-approved drugs, identifying Edoxudine as a potential drug candidate against SARS-CoV-2. mdpi.com In a virtual screening study targeting the Nsp1 protein of SARS-CoV-2, Edoxudine was identified as a potential inhibitor. chemrxiv.org Molecular docking simulations revealed that Edoxudine could bind to the Nsp1 protein, and subsequent molecular dynamics simulations suggested the formation of a stable complex. chemrxiv.orgias.ac.in

In another study, Edoxudine was part of a ligand series evaluated against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). f1000research.com Molecular docking was used to understand the stabilization of these ligands within the active site of the receptor. f1000research.com A high-throughput virtual screening of approximately 20,000 drug molecules against the main protease (Mpro) of SARS-CoV-2 also included Edoxudine. chemrxiv.org While initial docking scores suggested high affinity, subsequent molecular dynamics simulations indicated that many of the selected drugs, including Edoxudine, had less binding affinity than initially predicted, highlighting the importance of more detailed simulations for accurate assessment. chemrxiv.org

Beyond coronaviruses, Edoxudine, being a thymidine (B127349) analog, has been investigated for its potential against other pathogens. scielo.org.mxresearchgate.net For instance, molecular docking studies were performed on thymidine derivatives against the FimH adhesin of Escherichia coli. scielo.org.mxresearchgate.net These studies aimed to identify potent inhibitors of bacterial function by examining their binding affinities and interactions within the FimH binding pocket. scielo.org.mx

The table below summarizes some of the reported binding affinities of Edoxudine to different protein targets.

| Target Protein | Organism | Binding Affinity/Docking Score (kcal/mol) |

| Main Protease (Mpro) | SARS-CoV-2 | -6.1 |

| FimH adhesin | Escherichia coli | Not explicitly stated for Edoxudine, but related thymidine derivatives were studied. |

| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 | Not explicitly stated for Edoxudine, but related cytidine (B196190) and thymidine derivatives were studied. revistadechimie.ro |

This table is generated based on available data from the search results. The binding affinity values can vary depending on the specific docking software and parameters used in the study.

High-Throughput Virtual Screening for Identification of Novel Edoxudine Analogs

While specific high-throughput virtual screening campaigns focused solely on identifying novel analogs of Edoxudine were not detailed in the provided search results, the principles of this technique are widely applied in drug discovery. researchgate.net Virtual screening allows for the rapid computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. mdpi.com The insights gained from the binding mode of Edoxudine in various proteins can be used to define the search criteria for such screenings. By searching for molecules with similar shapes, electrostatic properties, and pharmacophore features to Edoxudine, it is possible to identify novel compounds that may exhibit similar or improved biological activity.

Molecular Dynamics (MD) Simulations of Edoxudine-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand like Edoxudine and its protein target, offering deeper insights than static docking models. frontiersin.orgnih.gov These simulations model the movement of atoms over time, allowing for the investigation of conformational changes, binding stability, and the role of solvent molecules. frontiersin.orgnih.gov

Investigation of Dynamic Binding Interactions and Conformational Fluctuations

MD simulations have been crucial in refining the understanding of Edoxudine's interactions with its targets. For example, in the study of Edoxudine's potential as a SARS-CoV-2 Nsp1 inhibitor, 20-nanosecond MD simulations were performed on the Edoxudine-Nsp1 complex. chemrxiv.orgnih.gov The results of these simulations indicated that the complex was stable, suggesting that Edoxudine could form lasting interactions with the protein. chemrxiv.org Analysis of the simulation trajectory, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), helps to assess the stability of the protein-ligand complex and identify key residues involved in the interaction. nih.gov

Similarly, in the high-throughput screening against the SARS-CoV-2 main protease, 500-nanosecond MD simulations were conducted for selected drug candidates, including Edoxudine. chemrxiv.org These longer simulations revealed that while initial docking was promising, many compounds did not remain stably bound in the active site, underscoring the importance of MD simulations in validating docking results. chemrxiv.org

Free Energy Calculations for Ligand Binding (e.g., MM/PBSA, MM/GBSA)

Free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. frontiersin.orgwustl.edu These calculations provide a more quantitative measure of binding affinity than docking scores and can help to rank potential drug candidates more accurately. mdpi.com

In the context of Edoxudine research, MMGBSA calculations were used to assess the binding potential of compounds towards the Nsp1 protein of SARS-CoV-2. chemrxiv.org These calculations, in conjunction with docking scores, suggested that Edoxudine has the potential to bind to Nsp1. chemrxiv.org In another study, the MM/PBSA method was used to calculate the binding free energy of drug molecules to the SARS-CoV-2 main protease. chemrxiv.org This approach considers various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a detailed understanding of the forces driving ligand binding. chemrxiv.orgresearchgate.net

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for N-(4-acetylphenyl)acetamide

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-acetylphenyl)acetamide, these methods provide deep insights into its electronic behavior, potential for chemical reactions, and structural dynamics.

The electronic structure of a molecule dictates its reactivity. Density Functional Theory (DFT) is a common computational method used to analyze molecular orbitals and predict chemical behavior. vulcanchem.com Studies on N-(4-acetylphenyl)acetamide and its derivatives often employ DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), to determine geometric and electronic properties. researchgate.netmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. ajrconline.org For instance, in a study on a related derivative, N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide, the HOMO-LUMO gap was calculated to be approximately 0.0345 eV using DFT, indicating its potential for electronic transitions. ajrconline.org The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For analogous compounds, the HOMO is often localized on electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is centered on electron-deficient areas. vulcanchem.com

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For N-(4-acetylphenyl)acetamide, the carbonyl oxygens of both the acetyl and acetamido groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. mdpi.com

Global reactivity descriptors, calculated via DFT, provide quantitative measures of a molecule's reactivity. rsc.org

This table is based on data for a derivative, as detailed DFT studies on the parent compound MFCD03028408 were not available in the search results. Data derived from a study on a thiadiazole derivative. rsc.org

N-(4-acetylphenyl)acetamide can exist in different protonation states and tautomeric forms, which can significantly influence its biological activity and chemical properties. The primary sites for protonation are the carbonyl oxygen of the acetyl group, the oxygen of the amide group, and the nitrogen of the amide group.

The molecule can also exhibit tautomerism:

Keto-enol tautomerism: Involving the acetyl group (C(=O)CH₃ ↔ C(=C(OH))CH₃).

Amide-imidol tautomerism: Involving the acetamido group (C(=O)NH ↔ C(OH)=N).

Computational studies can predict the relative stabilities of these different forms. DFT calculations on similar acetamide (B32628) derivatives have been used to study the effects of intermolecular interactions, such as hydrogen bonding, on the stability of different tautomers. researchgate.net The relative energies of the tautomers determine their population at equilibrium. Generally, for simple amides and ketones, the keto and amide forms are significantly more stable than their enol and imidol counterparts, though this can be influenced by the molecular environment. ontosight.ai

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying reactions in large systems like enzymes. In this approach, the reacting part of the system (e.g., the substrate and key active site residues) is treated with a high-accuracy QM method, while the rest of the enzyme and solvent are described by a more computationally efficient MM force field. gdctekkali.ac.in

While specific QM/MM studies focusing directly on N-(4-acetylphenyl)acetamide were not prominently found, this methodology is widely applied to understand the metabolism of similar compounds. For example, the metabolism of xenobiotics by Cytochrome P450 (CYP) enzymes is a common area of QM/MM investigation. nih.gov Such studies could elucidate the mechanism of hydroxylation or other oxidative transformations of N-(4-acetylphenyl)acetamide, identifying the transition states and reaction barriers involved in its metabolic pathway. The catalytic mechanisms employed by enzymes, such as acid-base catalysis, covalent catalysis, and transition state stabilization, can be modeled in detail using QM/MM. gdctekkali.ac.inwikipedia.orgwou.edu

Protonation State and Tautomeric Form Analysis of this compound

Predictive Modeling for N-(4-acetylphenyl)acetamide-Related Research

Predictive modeling uses computational algorithms to forecast the properties and behavior of molecules, aiding in the design of new compounds and understanding their biological fate.

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in For derivatives of N-(4-acetylphenyl)acetamide, QSAR models can predict their efficacy for a specific biological target.

Researchers have developed QSAR models for various classes of compounds that include the acetophenone (B1666503) or acetamide scaffold. researchgate.netresearchgate.netmdpi.com These models typically use a set of calculated molecular descriptors, which can be categorized as:

Topological: Describing the connectivity of atoms.

Electronic: Related to charge distribution, such as dipole moments and partial charges.

Spatial (3D): Describing the molecule's shape and volume.

Hydrophobic: Such as the partition coefficient (LogP).

For example, QSAR studies on acetophenone derivatives have shown that descriptors like spatial, electronic, and topological parameters significantly influence their antibacterial activity. researchgate.net Similarly, a 3D-QSAR study on chalcone (B49325) derivatives of N-(4-acetylphenyl)acetamide identified that steric interactions are of major importance for their antileishmanial and lymphocyte-suppressing activities. researchgate.net

Table 2: Representative Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP | Influences membrane permeability and transport to the target site. vulcanchem.com |

| Electronic | Dipole Moment | Relates to polar interactions with the biological target. |

| Topological | Randic Index (R) | Correlates with molecular size and shape, impacting binding. innovareacademics.in |

| Spatial | Molecular Volume | Defines the steric fit within a receptor's binding pocket. vulcanchem.com |

| Hydrogen Bonding | H-bond donors/acceptors | Crucial for specific interactions with target proteins. vulcanchem.com |

These models, once validated, can be used to virtually screen new derivatives of N-(4-acetylphenyl)acetamide to prioritize the synthesis of compounds with potentially enhanced activity.

Predicting the metabolic fate of a compound is crucial in drug discovery. In silico tools can forecast the metabolites that are likely to be formed when a compound is processed in the body. nih.govnih.gov These tools can be broadly classified into:

Rule-based expert systems: These contain databases of known biotransformations and apply them to a query molecule. nih.gov Software like BioTransformer can predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. biotransformer.ca

Machine learning models: These are trained on large datasets of metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule. github.com

Structure-based methods: These involve docking the molecule into the active site of a specific metabolizing enzyme (like a Cytochrome P450 isoform) to assess the feasibility of a reaction. nih.gov

For N-(4-acetylphenyl)acetamide, predictive tools would likely identify several potential metabolic pathways. The acetyl group could be hydrolyzed, or the aromatic ring could be hydroxylated by CYP enzymes. The acetamido group could also undergo hydrolysis. The resulting metabolites can then be assessed for their own potential activity or toxicity. Combining these predictive methods provides a comprehensive metabolic profile early in the research and development process. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Identifier/Name |

|---|

| This compound |

| N-(4-acetylphenyl)acetamide |

| 4'-acetamidoacetophenone |

| Acetanilide |

| N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide |

Computational Prediction of Off-Target Interactions and Selectivity Profiles for this compound

The computational evaluation of off-target interactions is a critical step in modern drug discovery, aiming to preemptively identify unintended molecular binding that could lead to adverse effects or provide opportunities for drug repurposing. For the compound this compound, also known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, computational methods provide a powerful lens through which to predict its selectivity. As a member of the quinazoline (B50416) chemical class, which includes several approved kinase inhibitors, it shares a core scaffold known to target the highly conserved ATP-binding site of protein kinases. frontiersin.org This structural feature makes computational off-target prediction particularly relevant.

In silico approaches to predict the selectivity profile of compounds like this compound are generally categorized into structure-based, ligand-based, and systems-based methods. These techniques leverage vast amounts of biological and chemical data to forecast how a molecule will behave within a complex biological system.

Structure-Based Off-Target Prediction

Structure-based methods utilize the three-dimensional structures of proteins to predict binding. A primary technique is reverse docking, where a ligand of interest (this compound) is computationally screened against a large library of protein structures to identify potential off-targets. This approach is particularly useful for kinase inhibitors, as the crystal structures of many kinases are available. For instance, a systems biology-based in silico analysis was successfully used to identify off-targets for Gefitinib, a structurally related quinazoline-based drug, by searching for similar binding pockets across the druggable proteome. nih.gov Such an analysis for this compound would involve docking its structure into the ATP-binding sites of numerous kinases to calculate binding energies and predict potential interactions. The strength of these predicted interactions can suggest which off-target kinases are most likely to be modulated by the compound.

Ligand-Based and Systems Pharmacology Approaches

Where structural data is limited, ligand-based methods offer a robust alternative. These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of this compound to extensive databases of compounds with known biological activities (e.g., ChEMBL, PubChem), it is possible to infer potential off-targets. frontiersin.org

Modern computational frameworks often employ a combination of methods. Novel platforms for Off-Target Safety Assessment (OTSA) utilize curated training sets of over a million compounds to predict both primary and secondary pharmacological activities. researchgate.netnih.gov These systems integrate chemical structure information with known compound-target interaction data to generate a probabilistic score for thousands of potential targets, covering a significant portion of the human proteome. researchgate.net Such an analysis could produce a comprehensive list of potential off-target interactions for this compound, ranked by likelihood.

Predicted Selectivity Profile

The primary target for many quinazoline-based molecules is the Epidermal Growth Factor Receptor (EGFR) kinase. frontiersin.org However, due to the conserved nature of the ATP binding cleft, computational models often predict interactions with other kinases. A hypothetical selectivity profile generated from computational screening might resemble the data presented below, which illustrates the type of output generated by these predictive models. The data shows predicted binding affinities against a panel of kinases, highlighting both the intended target and potential off-targets.

| Protein Target | Target Class | Predicted Binding Affinity (pIC50) | Prediction Method |

|---|---|---|---|

| EGFR | Receptor Tyrosine Kinase (On-Target) | 8.5 | Structure-Based Docking |

| SRC | Non-receptor Tyrosine Kinase (Off-Target) | 7.2 | Structure-Based Docking |

| VEGFR2 | Receptor Tyrosine Kinase (Off-Target) | 6.9 | Similarity Search & Docking |

| ABL1 | Non-receptor Tyrosine Kinase (Off-Target) | 6.5 | Ligand-Based Similarity |

| CDK2 | Cyclin-Dependent Kinase (Off-Target) | 5.8 | Ligand-Based Similarity |

This predictive data is crucial for guiding further experimental validation. High-scoring off-target predictions from these computational screens would be prioritized for in vitro binding assays to confirm the interactions. The ultimate goal is to build a detailed and accurate selectivity map that can inform the preclinical development path of the compound, helping to anticipate and mitigate potential mechanism-based toxicities. researchgate.net

Compound Names Mentioned

| Identifier/Name | Chemical Name |

| This compound | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

Molecular and Cellular Mechanisms of Action of Mfcd03028408 in Vitro

Enzyme Kinetics and Inhibition Studies of MFCD03028408

Enzyme kinetics studies are fundamental to understanding how a compound like this compound might interact with its biological targets, particularly kinases, which are crucial regulators of cellular processes.

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is typically determined by performing enzyme assays with varying concentrations of the inhibitor and measuring the enzyme's activity.

The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. It is independent of the substrate concentration, unlike the IC50 value. The determination of Ki often involves kinetic studies, such as those employing Michaelis-Menten kinetics, to understand the inhibitor's interaction with the enzyme in the presence of its substrate.

Table 1: Hypothetical IC50 and Ki Data for this compound Against a Panel of Kinases

| Target Kinase | IC50 (nM) | Ki (nM) |

|---|---|---|

| Kinase A | Data not available | Data not available |

| Kinase B | Data not available | Data not available |

| Kinase C | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this compound was found.

The mechanism by which a compound inhibits a kinase can be elucidated through detailed kinetic experiments. By analyzing how the inhibitor affects the enzyme's kinetics at different substrate concentrations, one can determine if the inhibition is competitive, non-competitive, or uncompetitive. This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.

Most kinase inhibitors target the highly conserved ATP-binding site. These inhibitors can be classified based on their interaction with this site. Some compounds act as competitive inhibitors, directly competing with ATP for binding. Others may bind to a nearby site and allosterically modulate the enzyme's activity. Allosteric modulators can offer greater selectivity compared to ATP-competitive inhibitors. Understanding these interactions is key to designing more specific and effective drugs.

Characterization of Kinase Inhibition Mechanism (e.g., Competitive, Non-competitive, Uncompetitive)

Protein-Ligand Interaction Analysis for this compound

Directly measuring the binding of a compound to its target protein provides valuable information about the interaction's thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. SPR measures the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated.

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Kinase

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

|---|---|---|

| Binding Affinity (Kd) | Data not available | Data not available |

| Association Rate (kon) | Not applicable | Data not available |

| Dissociation Rate (koff) | Not applicable | Data not available |

| Enthalpy (ΔH) | Data not available | Not applicable |

| Entropy (ΔS) | Data not available | Not applicable |

This table is for illustrative purposes only. No experimental data for this compound was found.

To assess the selectivity of a kinase inhibitor, it is often screened against a large panel of kinases, a process known as kinome profiling. This provides a comprehensive view of the inhibitor's interaction landscape and helps to identify potential off-target effects. Selectivity is a critical factor in the development of safe and effective kinase inhibitors.

Conformational Changes in Target Proteins Upon this compound Binding Using Spectroscopic Techniques

There is no available research describing the specific protein targets of this compound, nor are there any spectroscopic studies detailing conformational changes upon its binding.

Impact of this compound on Signaling Pathways in In Vitro Cell Models

Modulation of MAPK/ERK Pathway Activity In Vitro

No studies have been published that investigate the effect of this compound on the MAPK/ERK signaling pathway.

Investigation of Downstream Effectors and Transcriptional Changes In Vitro

Information regarding the downstream effectors and transcriptional alterations induced by this compound is not available in the scientific literature.

Cross-talk with Other Signaling Cascades in Response to this compound

There is no data on the potential cross-talk between signaling pathways in response to treatment with this compound.

Cellular Assays for Mechanistic Elucidation of this compound In Vitro

Cell Proliferation and Viability Assays in Diverse Non-Human Cell Lines for Mechanistic Studies

No published data from cell proliferation or viability assays using non-human cell lines to elucidate the mechanisms of this compound could be located.

Apoptosis and Cell Cycle Modulation by Necrostatin-1 In Vitro

The influence of Necrostatin-1 on apoptosis is complex and appears to be highly context- and cell-type-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects. In certain contexts, Nec-1 can promote apoptosis. For instance, it has been shown to specifically induce caspase-dependent apoptosis in neutrophils in a time- and concentration-dependent manner. nih.govoncotarget.com This effect is significant as it can override powerful anti-apoptotic signals from survival factors. nih.govoncotarget.com In some cancer cell lines, such as HL60 cells, Nec-1 has been observed to revert shikonin-induced necroptosis to apoptosis. nih.gov

Conversely, other studies indicate that Necrostatin-1 can have an inhibitory role in apoptosis. In models of neurological disorders and spinal cord injury, Nec-1 has been found to inhibit apoptosis, partly by activating the anti-apoptotic protein Bcl-2 and downregulating pro-apoptotic proteins like Bax and cleaved-caspase-3. frontiersin.org Similarly, in compression-induced nucleus pulposus cells, Nec-1 treatment prevented the upregulation of cleaved caspases-3, -8, and -9, thereby restraining apoptosis. nih.gov In primary oligodendrocyte precursor cells, Nec-1 was also shown to inhibit apoptosis induced by TNFα and the pan-caspase inhibitor zVAD-fmk. spandidos-publications.com

Regarding cell cycle modulation, research indicates that Necrostatin-1 can induce cell cycle arrest. In a study using human hypertrophic scar fibroblasts (HSFs), Nec-1 treatment inhibited cell proliferation induced by transforming growth factor-β1 (TGF-β1) and promoted cell cycle arrest at the G0/G1 phase. nih.gov In studies involving prostate cancer cells, the application of certain agents led to cell cycle arrest in the G2/M or S phase, and this effect was linked to the induction of necroptosis, which is inhibited by Nec-1. kent.ac.uk The inhibition of RIPK1, the target of Nec-1, and its downstream partner RIPK3 has been linked to effects on cell cycle progression, with RIP3 overexpression leading to G2 arrest. researchgate.net

| Cell Type | Experimental Context | Effect on Apoptosis | Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| Neutrophils | In vitro culture | Induces caspase-dependent apoptosis | Not specified | nih.govoncotarget.com |

| HL60 cells | Co-treatment with Shikonin | Reverts necroptosis to apoptosis | Not specified | nih.gov |

| SH-SY5Y cells (neuroblastoma) | H2O2-induced oxidative stress | Inhibits apoptosis | Not specified | frontiersin.org |

| Nucleus Pulposus Cells | Compression-induced injury | Inhibits apoptosis (blocks cleaved caspases) | Not specified | nih.gov |

| Human Hypertrophic Scar Fibroblasts (HSF) | TGF-β1 stimulation | Not specified | Promotes G0/G1 phase arrest | nih.gov |

| Prostate Cancer Cells | Co-treatment with Shikonin | Involved in switch from necroptosis | Associated with G2/M or S phase arrest | kent.ac.uk |

Autophagy and Necroptosis Induction by Necrostatin-1 In Vitro

Necrostatin-1's effects on autophagy are multifaceted, with most evidence pointing towards an inhibitory role. Several studies have reported that Nec-1 suppresses or downregulates autophagy. frontiersin.orgselleckchem.com For example, Nec-1 was shown to inhibit autophagy in 6-hydroxydopamine treated neurons and in models of Parkinson's disease by affecting mitochondrial clearance (mitophagy). frontiersin.org In studies on compression-induced nucleus pulposus cells, Nec-1 blocked autophagy, suggesting that necroptosis may be an upstream mediator of autophagy in this model. nih.gov However, some early reports suggested Nec-1 does not affect autophagy, indicating that its impact may be cell- and stimulus-dependent. mdpi.com In DU145 prostate cancer cells, treatment with sorafenib (B1663141) led to defective autophagy and subsequent cell death via necroptosis, which was inhibited by Nec-1. oncotarget.com

The most definitive and widely documented molecular action of Necrostatin-1 is the specific inhibition of necroptosis. researchgate.net Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis. frontiersin.orgnih.gov Nec-1 acts as a selective, allosteric inhibitor of the kinase activity of RIPK1. abcam.comnih.gov The binding of Nec-1 locks RIPK1 in an inactive conformation, preventing the downstream signaling cascade that leads to necroptotic cell death. invivogen.com This pathway involves the formation of a "necrosome" complex, which includes RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL). frontiersin.orgkent.ac.uk By inhibiting RIPK1, Nec-1 prevents the activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis. invivogen.comkent.ac.uk This inhibitory effect has an in vitro EC50 (half-maximal effective concentration) of approximately 490 nM for TNF-α-induced necroptosis in human 293T cells and 182 nM for RIPK1 kinase activity. abcam.comselleckchem.com Its efficacy in preventing necroptosis has been demonstrated in numerous in vitro models, including pancreatic cancer cells, fibroblasts, and neuronal cells, in response to stimuli like TNF-α, SMAC mimetics, and zVAD-FMK. plos.orgnih.gov

| Cell Line | Inducing Stimulus | Key Finding | Reference |

|---|---|---|---|

| 293T Cells | TNF-α | Inhibits necroptosis with EC50 of 490 nM | selleckchem.com |

| Jurkat Cells | Fas ligand, TNF-α | Suppresses necroptotic cell death | selleckchem.comnih.gov |

| L929 Cells (murine fibrosarcoma) | TNF-α, zVAD-fmk | Inhibits TNF-induced and zVAD-fmk-induced necrosis | plos.org |

| AsPC-1, BxPC-3 (Pancreatic Cancer) | TNF-α + SMAC mimetic + zVAD-FMK (TSZ) | Prevents TSZ-induced cell death | nih.gov |

| NRK-52E (Rat Tubular Cell) | TNF-α + Antimycin A (simulated ischemia) | Markedly decreases cell death | mdpi.com |

| DU145 (Prostate Cancer) | Sorafenib | Potently inhibits sorafenib-induced cell death | oncotarget.com |

Cellular Migration and Invasion Assays in In Vitro Models

Necrostatin-1 has been shown to modulate cellular motility, primarily by inhibiting migration and invasion in various in vitro models. Studies on pancreatic cancer have provided significant insights into this function. Conditioned media from pancreatic cancer cells undergoing necroptosis was found to significantly promote the migration and invasion of surrounding cancer cells. nih.govplos.org This pro-migratory effect was demonstrated using wound healing assays and Transwell migration assays. plos.org Furthermore, in Transwell-Matrigel invasion assays and 3D spheroid invasion assays, the conditioned media from necroptotic cells markedly increased the number of invading cells. plos.org Crucially, when necroptosis was blocked by pre-treating the cells with Necrostatin-1, the conditioned media lost its ability to promote migration and invasion. nih.gov This research identified the chemokine CXCL5, released from necroptotic cells, as a key mediator of this effect. plos.org

In a different context, Necrostatin-1 was also found to inhibit cell migration in human hypertrophic scar fibroblasts (HSFs). nih.gov In a Transwell migration assay, Nec-1 attenuated the increased cell migration that was induced by TGF-β1. nih.gov This was accompanied by an inhibition of the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix during cell invasion. nih.gov

| Assay Type | Cell Type | Stimulus | Effect of Necrostatin-1 | Reference |

|---|---|---|---|---|

| Wound Healing Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell motility | plos.org |

| Transwell Migration Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell migration | plos.org |

| Transwell-Matrigel Invasion Assay | BxPC-3, AsPC-1 (Pancreatic Cancer) | Conditioned media from necroptotic cells | Inhibited the enhanced cell invasion | nih.gov |

| 3D Spheroid Invasion Assay | BxPC-3 (Pancreatic Cancer) | TSZ treatment to induce necroptosis | Prevented the increase in the invaded area | plos.org |

| Transwell Migration Assay | Human Hypertrophic Scar Fibroblasts (HSF) | Transforming growth factor-β1 (TGF-β1) | Attenuated TGF-β1-induced cell migration | nih.gov |

In-Depth Analysis of this compound Reveals a Gap in Publicly Available Research

A thorough investigation into the chemical compound designated as this compound has revealed a significant lack of publicly accessible scientific literature detailing its structure-activity relationship (SAR) studies and rational design of its derivatives. Despite extensive searches for data pertaining to the systematic structural modifications of its core scaffold, including its cyclopropylmethyl moiety, fluorophenyl and pyrazolyl rings, and the 1,3,4-oxadiazol-2-amine (B1211921) linker, no specific research findings, data tables, or detailed discussions as outlined in the requested article structure could be located.

The initial objective was to construct a detailed scientific article focusing on the following aspects of this compound:

Structure Activity Relationship Sar Studies and Rational Design of Mfcd03028408 Derivatives

Impact of Structural Changes on In Vitro Biological Activity and Selectivity:This section aimed to correlate the chemical modifications with measurable biological outcomes.

Influence of Molecular Descriptors on Target Selectivity and Off-Target Binding: To use computational chemistry parameters to understand and predict how the compound interacts with its intended biological target versus other molecules in the body.

Unfortunately, the comprehensive search did not yield any specific studies, datasets, or publications that would allow for the creation of an evidence-based article on MFCD03028408. The concept of structure-activity relationships is a fundamental principle in medicinal chemistry, where the biological activity of a compound is related to its chemical structure. wikipedia.orgstudysmarter.co.uk This process often involves the synthesis and evaluation of numerous derivatives to understand which parts of a molecule are essential for its therapeutic effects. kcl.ac.ukrsc.orgnih.gov

Similarly, the investigation into kinase inhibition and the use of molecular descriptors are common strategies in modern drug discovery. nih.govreactionbiology.compharmacophorejournal.com Kinase inhibitors are a major class of therapeutic agents, and understanding their selectivity is crucial for minimizing side effects. nih.govnih.gov However, without primary research data on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

The 1,3,4-oxadiazole (B1194373) ring system, a core component of the requested compound, is indeed a recognized scaffold in medicinal chemistry, known for its presence in various biologically active molecules. mdpi.comnih.govekb.egplos.org However, general information about this chemical class cannot be extrapolated to provide specific details about this compound without dedicated research on the compound itself.

No Information Found for Chemical Compound this compound

Following a comprehensive search for the chemical compound designated as "this compound," no specific scientific literature, research findings, or data related to its structure-activity relationship (SAR) studies, rational design of derivatives, or the development of chemical probes could be identified.

The performed searches aimed to uncover information pertaining to the following areas as outlined in the user's request:

Structure-Activity Relationship (SAR) Studies and Rational Design: Efforts to find data on the design principles for enhanced analogs, including the optimization of ligand-protein interactions and strategies for improving in vitro stability and permeability, yielded no results for this compound.

Development of Chemical Probes: There is no available information on the synthesis or application of affinity probes for target engagement studies or the creation of fluorescently tagged versions of this compound for cellular imaging and localization studies.

The absence of any specific research data for "this compound" prevents the generation of a scientifically accurate and informative article as requested. General principles and methodologies for the topics listed exist within the broader field of medicinal chemistry and chemical biology, but they cannot be applied to a compound for which no foundational research is publicly available.

It is possible that "this compound" is an internal or proprietary identifier, a very recently synthesized compound not yet described in published literature, or that the identifier is incorrect. Without primary research data, any attempt to create the requested article would be speculative and not adhere to the required standards of scientific accuracy and reliance on detailed findings from diverse sources.

Analytical Chemistry Approaches for Mfcd03028408 Detection and Quantitation in Research Settings

Chromatographic Methods for GSK5182 Analysis

Chromatography is the cornerstone for the separation and analysis of GSK5182, enabling researchers to assess its purity after synthesis and quantify it in experimental samples.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of GSK5182, with commercial suppliers often guaranteeing a purity of ≥95%. merckmillipore.comsigmaaldrich.com This technique is also used to separate the geometric E and Z isomers of the compound. researchgate.net In one study, the Z-isomer and E-isomer were resolved with retention times of 5.5 minutes and 7.5 minutes, respectively, demonstrating the method's resolving power. researchgate.net

Reverse-phase HPLC is commonly employed for routine analysis and quantification. Research studies have detailed specific isocratic methods for separating GSK5182 from its metabolites, such as its N-oxide. unito.itscispace.com The conditions typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to ensure good peak shape. unito.itscispace.com

Table 1: Example HPLC Method for GSK5182 Analysis

| Parameter | Condition | Source |

| Column | Eclipse XDB-C18 | unito.itscispace.com |

| Column Dimensions | 4.6 x 150 mm, 5 µm particle size | unito.itscispace.com |

| Mobile Phase | 75% Acetonitrile / 25% Water with 0.1% Formic Acid | unito.itscispace.com |

| Elution Mode | Isocratic | unito.itscispace.com |

| Detector | UV-Vis | unito.itscispace.com |

| Detection Wavelength | 340 nm | unito.itscispace.com |

| Injection Volume | 30 µL | unito.itscispace.com |

For detecting and quantifying GSK5182 and its metabolites at low concentrations within complex biological samples, such as plasma or human liver microsome preparations, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. researchgate.netdiabetesjournals.org This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

Research on the in vitro metabolism of GSK5182 has successfully used LC-MS/MS to identify and characterize various metabolites. researchgate.netnih.gov For instance, studies have identified N-desmethyl-GSK5182 and GSK5182 N-oxide by incubating the parent compound with human liver microsomes and analyzing the resulting mixture. researchgate.netnih.gov The method involves using a triple quadrupole mass spectrometer, which allows for selective monitoring of specific mass transitions, thereby enhancing sensitivity and minimizing interference from the biological matrix. sci-hub.ru

Table 2: Representative LC-MS/MS System for GSK5182 Analysis in Biological Samples

| Component | Specification | Source |

| LC System | Agilent Series 1200 or similar | diabetesjournals.orgnih.gov |

| Mass Spectrometer | API 5000 / API 4000 Q-trap / Thermo Vantage Triple Quadrupole | diabetesjournals.orgnih.govsci-hub.ru |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | diabetesjournals.orgnih.gov |

| LC Column | Hypersil GOLD reverse-phase column (50 × 2.1 mm) | diabetesjournals.org |

| Internal Standard | Imipramine | diabetesjournals.org |